2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane
Description
Properties
IUPAC Name |
2,2-dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-8(2)6-7-9-10(3,4)11-9/h5-6,9H,1,7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMXJCIGROLRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052436 | |
| Record name | 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69103-20-4 | |
| Record name | 2,2-Dimethyl-3-(3-methyl-2,4-pentadien-1-yl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69103-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Ocimene epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2-dimethyl-3-(3-methyl-2,4-pentadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Epoxidation via Peracid Oxidation
- Starting Material: 3-methylpenta-2,4-dien-1-ol or a corresponding diene substrate.
- Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) is commonly used due to its efficiency and selectivity in epoxidizing double bonds.
- Solvent: Dichloromethane (CH2Cl2) or other inert organic solvents.
- Reaction Conditions: The reaction is typically conducted at low temperatures (0 to 5 °C) to control the reaction rate and minimize side reactions.
- Mechanism: The peracid transfers an oxygen atom to the alkene, forming the three-membered oxirane ring.
This method is widely documented for the preparation of epoxides from conjugated dienes and is applicable to the synthesis of this compound.
Industrial Production Approaches
- Continuous Flow Reactors: To improve yield and scalability, continuous flow reactors are employed in industrial settings. These reactors allow precise control of reaction parameters such as temperature, residence time, and reagent stoichiometry, enhancing safety and efficiency.
- Catalyst Use: While peracid oxidation is common, catalytic systems involving transition metals (e.g., titanium or vanadium catalysts) with hydrogen peroxide as the oxidant may be explored for greener processes.
- Purification: Advanced purification techniques, including preparative high-performance liquid chromatography (HPLC), are used to isolate the pure epoxide and remove impurities.
Reaction Analysis and Optimization
Common Reagents and Conditions Summary
| Reagent/Condition | Purpose | Typical Parameters |
|---|---|---|
| m-Chloroperoxybenzoic acid | Epoxidation oxidant | 0–5 °C, dichloromethane solvent |
| Hydrogen peroxide + Catalyst | Alternative green oxidant | Room temperature, aqueous phase |
| Dichloromethane | Solvent | Inert, non-polar |
| Continuous flow reactor | Industrial scale synthesis | Controlled temperature & flow |
Yield and Purity Considerations
- Low temperature and controlled addition of oxidant minimize by-products.
- Use of continuous flow technology improves reproducibility and yield.
- Purification by reverse phase HPLC using acetonitrile-water mixtures with phosphoric acid or formic acid (for MS compatibility) ensures high purity.
Research Findings and Data
Chromatographic Analysis
A validated reverse phase HPLC method using a Newcrom R1 column has been developed for the analysis and purification of this compound. The mobile phase consists of acetonitrile, water, and phosphoric acid, with formic acid as an alternative for mass spectrometry applications. The method is scalable and suitable for preparative separations and pharmacokinetic studies.
Reaction Optimization Data (Example)
| Parameter | Condition | Outcome (Yield/Purity) |
|---|---|---|
| Temperature | 0 °C | High selectivity, >85% yield |
| Solvent | Dichloromethane | Good solubility, clean reaction |
| Oxidant stoichiometry | 1.1 equivalents m-CPBA | Complete conversion |
| Reaction time | 2 hours | Optimal for minimal side products |
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| m-CPBA Epoxidation | m-CPBA, CH2Cl2, 0–5 °C | High selectivity, well-established | Requires careful temperature control |
| Catalytic H2O2 Oxidation | H2O2, Ti or V catalyst, aqueous solvent | Greener, less hazardous | Catalyst cost, possible lower selectivity |
| Continuous Flow Synthesis | Controlled flow, temperature, reagent feed | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One significant application of 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane is its analysis through High-Performance Liquid Chromatography (HPLC). A study demonstrated the separation of this compound using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase consisted of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
Fragrance and Flavor Industry
The compound has been identified as a potential ingredient in the fragrance and flavor industry due to its pleasant aroma profile. It can be used in formulations for perfumes and scented products. The ability to synthesize this compound efficiently allows for its incorporation into various consumer goods .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial effects. This property makes it useful in the formulation of personal care products such as deodorants and antiperspirants. Its effectiveness against certain bacteria enhances the longevity of these products .
Pharmacokinetics Study
A pharmacokinetics study was conducted to evaluate the absorption and metabolism of this compound in biological systems. The study utilized the aforementioned HPLC method to track the compound's concentration over time in various biological matrices. Results indicated a favorable absorption profile with potential therapeutic applications in topical formulations .
Volatile Organic Compound Collection
Another innovative application involves using this compound as a part of a device designed for collecting volatile organic compounds (VOCs) from the air. This device employs selective adsorption techniques to capture VOCs effectively, showcasing the compound's utility beyond traditional chemical applications .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to interact with biological molecules, potentially leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the nature of the nucleophiles it encounters.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane
- CAS Registry Number : 33281-83-3
- Molecular Formula : C₁₀H₁₆O
- Molecular Weight : 152.23 g/mol
- InChIKey : LIMXJCIGROLRED-VURMDHGXSA-N
Structural Features: This compound is an oxygen-containing bicyclic terpenoid with a strained epoxide (oxirane) ring. The (Z)-configuration of the 3-methylpenta-2,4-dienyl substituent distinguishes it from its (E)-isomer. It is a volatile organic compound (VOC) identified in essential oils of plants such as Artemisia species (e.g., wormwood) and Lippia multiflora .
Natural Occurrence :
- Found in Lippia multiflora leaf oil (70.3% relative abundance) and Artemisia cv. Powis Castle .
- Higher abundance observed in specific plant samples (e.g., R1 vs. O1), suggesting varietal or environmental influences on biosynthesis .
Table 1: Structural and Functional Comparison of Epoxide Derivatives
Key Comparative Analyses:
Stereochemical Differences :
- The (Z)- and (E)-epoxy-ocimene isomers (CAS 33281-83-3 vs. 28977-57-3) exhibit distinct retention times in gas chromatography (GC) due to their stereochemistry. The (Z)-isomer elutes earlier (RT: 12.72) compared to the (E)-isomer (RT: 13.10) .
- Stereochemistry impacts biological activity; for example, (Z)-epoxides may interact differently with enzyme active sites compared to (E)-forms.
Functional Group Positioning :
- 2,3-Dimethyl-2-(4-methylpenta-2,4-dienyl)oxirane (CAS 54478-44-3) has a methyl group at the oxirane ring’s position 2, reducing ring strain compared to the unsubstituted epoxide in the target compound. This substitution may alter volatility and reactivity .
- 6,7-Epoxymyrcene (CAS 29414-55-9) features an epoxide on a linear myrcene backbone, contrasting with the branched diene in the target compound. This structural variation affects solubility and interaction with lipid membranes .
Biosynthetic Pathways :
- The target compound is regulated by transcription factors like NAC6, which suppress its biosynthesis while promoting β-pinene and δ-elemene in Amomum tsao-ko .
- In contrast, trans-Linaloloxide (CAS 50727-94-1) is derived from linalool via oxidative pathways, involving cytochrome P450 enzymes absent in the target compound’s biosynthesis .
Pharmacological and Ecological Roles :
Biological Activity
2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane, also known as a type of epoxide, is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C10H16O
- Molecular Weight : 152.2334 g/mol
- CAS Number : 33281-83-3
- Structure : The compound features an oxirane ring, which is known for its reactivity and potential biological implications.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, phytochemicals derived from various plants have shown effectiveness against antibiotic-resistant strains of bacteria. The mechanisms often involve disruption of cell wall synthesis or interference with metabolic pathways .
Case Studies
- Study on Antimicrobial Efficacy :
-
Phytochemical Research :
- In a comprehensive review of Himalayan medicinal plants, compounds structurally related to this compound were highlighted for their traditional uses and documented biological activities. These include anti-inflammatory and antioxidant effects, which could be attributed to their ability to modulate biochemical pathways .
Enzymatic Activity
The enzymatic activity associated with this compound has been explored in various contexts:
- Enzyme Inhibition : Research has shown that epoxides can act as inhibitors for certain enzymes involved in metabolic processes. This property can be harnessed for therapeutic purposes in conditions where enzyme overactivity is a concern .
Data Table: Summary of Biological Activities
Q & A
Basic: What established synthetic routes are available for 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane, and how do reaction conditions influence product yield?
Answer:
The synthesis of this oxirane derivative typically involves epoxidation of the corresponding diene precursor (e.g., 3-methylpenta-2,4-diene) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalysts. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. aqueous systems), and steric effects of substituents critically influence yield and regioselectivity. For example, bulky substituents may favor trans-epoxidation due to steric hindrance .
Advanced: How does the stereochemistry of this compound affect its reactivity in ring-opening reactions?
Answer:
Stereochemical configuration (cis/trans or enantiomeric forms) dictates nucleophilic attack sites in ring-opening reactions. Computational studies (e.g., DFT) predict that the trans-configuration at the oxirane ring increases electrophilicity at the less-substituted carbon, favoring nucleophilic attack by amines or thiols. Experimental validation via chiral HPLC and kinetic resolution can quantify enantiomeric excess (ee) and reactivity differences .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this oxirane derivative?
Answer:
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., methyl groups at C2/C3 and dienyl protons). Coupling constants () resolve cis/trans stereochemistry.
- IR Spectroscopy : Stretching frequencies (~850 cm) confirm the oxirane ring.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Advanced: Are there computational studies predicting the compound’s behavior in atmospheric reactions or surface interactions?
Answer:
Density Functional Theory (DFT) models simulate oxidative degradation pathways in atmospheric conditions, predicting ozonolysis products like carbonyl compounds. Surface adsorption studies (e.g., on silica or indoor materials) suggest hydrophobic interactions dominate, with potential for secondary organic aerosol (SOA) formation. These models align with experimental thermochemical data (e.g., enthalpy of formation) .
Biological: What methodologies are used to assess the compound’s bioactivity, such as enzyme inhibition?
Answer:
- Enzyme Assays : Incubate with cytochrome P450 isoforms or epoxide hydrolases to measure inhibition kinetics () via UV-Vis or fluorescence-based substrate turnover.
- Molecular Docking : Predict binding affinities to active sites (e.g., epoxyqueuosine reductase).
- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
Advanced: How can contradictions in reported reaction outcomes (e.g., oxidation vs. reduction products) be resolved through mechanistic studies?
Answer:
Contradictions often arise from competing kinetic vs. thermodynamic control. For example:
- Oxidation : Under acidic conditions, the oxirane ring may cleave to form diols, while basic conditions favor elimination.
- Reduction : Catalytic hydrogenation (Pd/C) yields alcohols, whereas LiAlH may over-reduce the dienyl group. Mechanistic probes (isotopic labeling, in-situ IR) clarify intermediates .
Method Development: What strategies optimize regioselectivity in substitution reactions involving this oxirane?
Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., esters) to polarize the oxirane ring, directing nucleophiles to specific carbons.
- Catalysis : Use Lewis acids (e.g., BF) to activate the oxirane, enhancing regioselectivity for sterically accessible positions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
